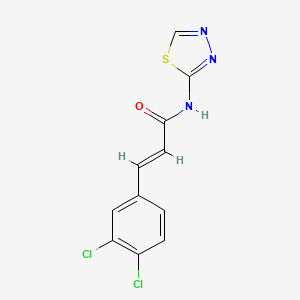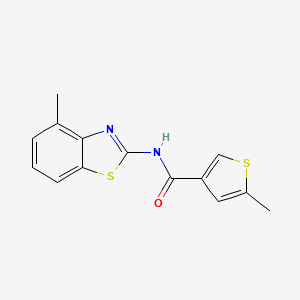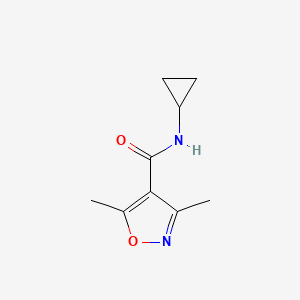![molecular formula C13H17N7O2S B4541745 7-methyl-2-[1-(methylsulfonyl)-4-piperidinyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4541745.png)
7-methyl-2-[1-(methylsulfonyl)-4-piperidinyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
The compound "7-methyl-2-[1-(methylsulfonyl)-4-piperidinyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine" is a synthetic molecule that has attracted interest due to its structural complexity and potential for various applications in chemistry and pharmacology. It is part of the broader family of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, which are known for their diverse chemical reactions and biological activities.
Synthesis Analysis
The synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives often involves the cyclocondensation of hydrazino derivatives of pyrazolo[3,4-d]pyrimidine with orthoesters or carbon disulfide in pyridine, followed by alkylation to obtain the desired products (Sheikhi-Mohammareh et al., 2013). This method showcases the complexity and the synthetic versatility of these compounds, allowing for a wide range of functional groups to be introduced.
Molecular Structure Analysis
The molecular structure of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives is characterized by the presence of multiple nitrogen-containing heterocycles, which contribute to the molecule's chemical reactivity and interaction with biological targets. X-ray crystallography and spectroscopic methods are commonly used to confirm the structures of these compounds, providing detailed insights into their molecular configurations and the arrangement of functional groups (Canfora et al., 2010).
Chemical Reactions and Properties
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives participate in a variety of chemical reactions, including cyclocondensation, alkylation, and nucleophilic substitutions, which can modify their chemical properties and biological activities. These reactions are crucial for the synthesis of targeted derivatives with enhanced properties or specific biological activities (Davoodnia et al., 2007).
properties
IUPAC Name |
10-methyl-4-(1-methylsulfonylpiperidin-4-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N7O2S/c1-18-12-10(7-15-18)13-16-11(17-20(13)8-14-12)9-3-5-19(6-4-9)23(2,21)22/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPCGYAXPPNNDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4CCN(CC4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2-[1-(methylsulfonyl)-4-piperidyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




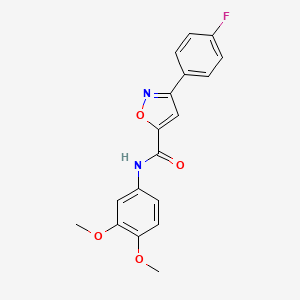
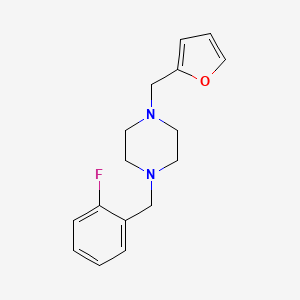

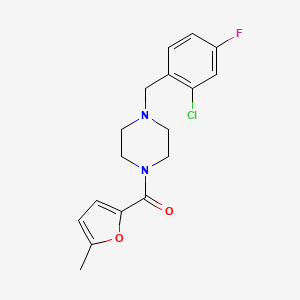

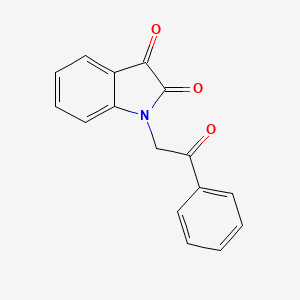

![8-quinolinyl 2-[(4-nitrophenyl)thio]benzoate](/img/structure/B4541734.png)
![6-bromo-2-(4-ethylphenyl)-N-[1-methyl-2-(4-methyl-1-piperidinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4541744.png)
